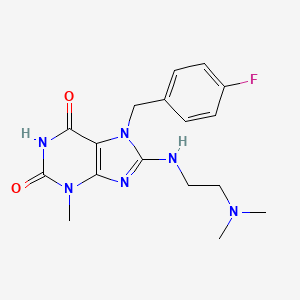![molecular formula C22H20F2N6O B2726278 2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1173033-52-7](/img/structure/B2726278.png)
2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is an organic compound that has gained interest in various fields of scientific research due to its unique chemical structure and potential applications. It is a complex molecule that combines several functional groups, making it a versatile tool in chemical, biological, and medical research.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also influence a range of biochemical pathways.
Result of Action
Similar compounds have shown significant antiviral activity , suggesting that this compound may also have potent biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of 2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically begins with commercially available starting materials such as 2,4-difluorobenzoyl chloride, phenethylamine, and suitable pyrazolo[3,4-d]pyrimidine derivatives.
Step-by-Step Synthesis
Step 1: : Formation of intermediate by reacting 2,4-difluorobenzoyl chloride with an amine derivative under mild reaction conditions (e.g., room temperature in the presence of a base such as triethylamine).
Step 2: : Coupling of the intermediate with phenethylamine to form the secondary amine.
Step 3: : Cyclization of the compound with a pyrazolo[3,4-d]pyrimidine derivative in the presence of a catalyst and appropriate solvent.
Industrial Production Methods
The industrial production of this compound may involve optimizing the reaction conditions, scaling up the process, and employing continuous flow synthesis techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the phenethylamino group, potentially forming oxo derivatives.
Reduction: : Reduction can occur at the amide group, resulting in the corresponding amine.
Substitution: : The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.
Substitution Conditions: : Use of nucleophiles like sodium methoxide, strong bases, and heat.
Major Products
Oxidation: : Formation of oxo derivatives.
Reduction: : Conversion to amines.
Substitution: : Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: : It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibitors: : The compound is studied as a potential inhibitor for certain enzymes due to its structural similarity to known enzyme substrates.
Medicine
Pharmaceutical Development: : Potential use in drug design and development, particularly targeting specific receptors or enzymes.
Industry
Material Science: : Utilized in the development of novel materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Similar compounds include other derivatives of pyrazolo[3,4-d]pyrimidine and substituted benzamides. the presence of the difluoro and phenethylamino groups in this compound imparts unique properties such as higher binding affinity to specific targets and improved stability under certain conditions.
List of Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: : Various substituted pyrazolo[3,4-d]pyrimidine compounds.
Substituted Benzamides: : Other benzamides with different substituents on the benzene ring.
Propriétés
IUPAC Name |
2,4-difluoro-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N6O/c23-16-6-7-17(19(24)12-16)22(31)26-10-11-30-21-18(13-29-30)20(27-14-28-21)25-9-8-15-4-2-1-3-5-15/h1-7,12-14H,8-11H2,(H,26,31)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKHIYWIVFPTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
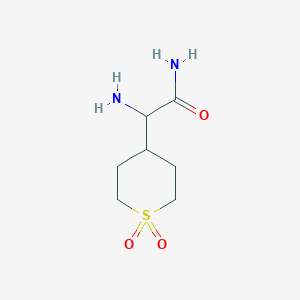
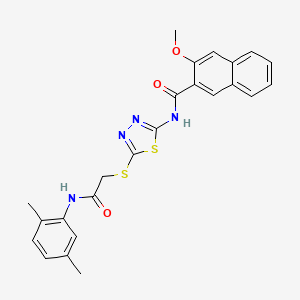
![(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2726201.png)
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole](/img/structure/B2726203.png)
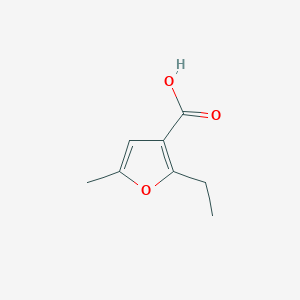
![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2726208.png)
![Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2726209.png)
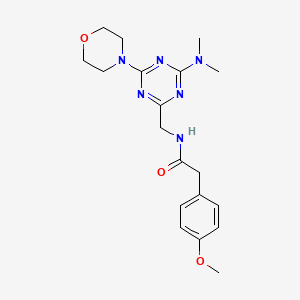
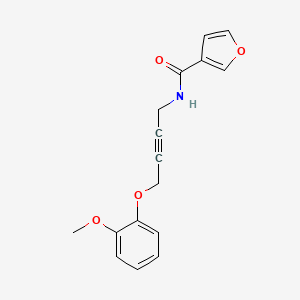
![3-(4-ethoxyphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2726213.png)

